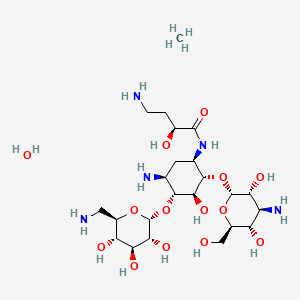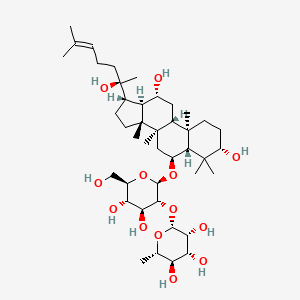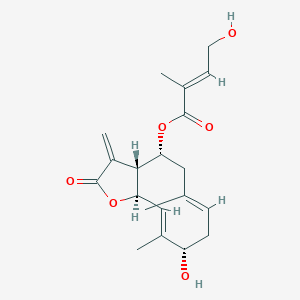
AMikacin (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amikacin (hydrate) is a broad-spectrum aminoglycoside antibiotic derived from kanamycin A. It is effective against a variety of Gram-negative bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis . Amikacin (hydrate) is known for its bactericidal properties, acting directly on the 30S and 50S bacterial ribosomal subunits to inhibit protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amikacin (hydrate) is synthesized by acylation with the L-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety of kanamycin A . This process involves several steps, including the protection of amino groups, selective acylation, and deprotection.
Industrial Production Methods: Industrial production of amikacin (hydrate) involves large-scale fermentation processes to produce kanamycin A, followed by chemical modification to introduce the L-(-)-γ-amino-α-hydroxybutyryl side chain . The final product is then purified and crystallized to obtain amikacin (hydrate) in its desired form.
Chemical Reactions Analysis
Types of Reactions: Amikacin (hydrate) undergoes various chemical reactions, including:
Oxidation: Amikacin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups present in amikacin, altering its activity.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating or acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions include modified aminoglycosides with altered antibacterial activity and pharmacokinetic properties .
Scientific Research Applications
Amikacin (hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical modifications.
Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.
Industry: Applied in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
The primary mechanism of action of amikacin (hydrate) involves binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and tRNA acceptor sites . This disruption leads to the inhibition of protein synthesis and the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death . Amikacin (hydrate) is particularly effective against bacteria that are resistant to other aminoglycosides due to its unique structure .
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Tobramycin: Similar to amikacin but with different pharmacokinetic properties and clinical uses.
Kanamycin: The parent compound from which amikacin is derived, with a broader spectrum of activity but higher toxicity.
Uniqueness of Amikacin (hydrate): Amikacin (hydrate) is unique due to its resistance to many aminoglycoside-modifying enzymes, making it effective against multidrug-resistant bacteria . Its ability to bind to multiple sites on the bacterial ribosome enhances its antibacterial activity and reduces the likelihood of resistance development .
Properties
Molecular Formula |
C23H49N5O14 |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;methane;hydrate |
InChI |
InChI=1S/C22H43N5O13.CH4.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H4;1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1 |
InChI Key |
HTIYBCNQNDBBJH-GCZBSULCSA-N |
Isomeric SMILES |
C.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O |
Canonical SMILES |
C.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1S,3S,12R,14S,17R)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B10818309.png)
![(4-Ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl) acetate](/img/structure/B10818318.png)
![(4aR,6aR,6aS,6bR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B10818329.png)



![[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818355.png)
![2-[(1S,5R)-6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B10818359.png)
![[(1R,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818362.png)
![4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B10818366.png)
![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide](/img/structure/B10818380.png)
![[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818383.png)
![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate](/img/structure/B10818399.png)
![[(7R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818407.png)
